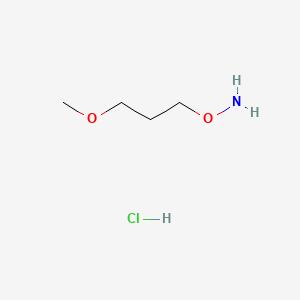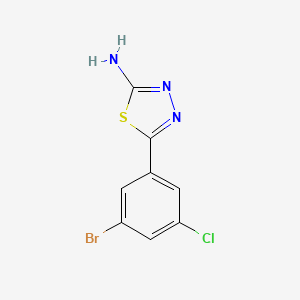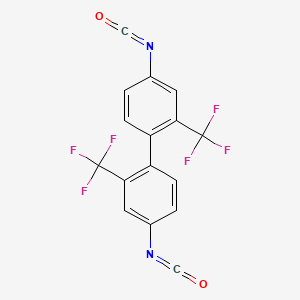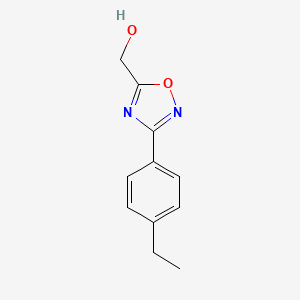
O-(3-Methoxypropyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Methoxypropyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H11NO2·HCl . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
- Dissolution of hydroxylamine hydrochloride in a suitable solvent.
- Addition of 3-methoxypropylamine to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: O-(3-Methoxypropyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Wissenschaftliche Forschungsanwendungen
O-(3-Methoxypropyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of O-(3-Methoxypropyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the methoxypropyl group, which can modulate its nucleophilicity and stability.
Vergleich Mit ähnlichen Verbindungen
- O-Methylhydroxylamine Hydrochloride
- O-Ethylhydroxylamine Hydrochloride
- O-Propylhydroxylamine Hydrochloride
Comparison: O-(3-Methoxypropyl)hydroxylamine Hydrochloride is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C4H12ClNO2 |
|---|---|
Molekulargewicht |
141.60 g/mol |
IUPAC-Name |
O-(3-methoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-6-3-2-4-7-5;/h2-5H2,1H3;1H |
InChI-Schlüssel |
RSFOWKZPKCJOAV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)



![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)

![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
